
Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-3'-(5-methyl-1H-1,2,3-triazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a nucleoside component of DNA, but it has been modified to include a triazole ring and a triphosphate group. These modifications can significantly alter its chemical properties and biological activity, making it a valuable tool in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- typically involves multiple steps:
Starting Material: The synthesis begins with thymidine.
Triazole Formation: The 3’-hydroxyl group of thymidine is replaced with a triazole ring through a click chemistry reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Triphosphate Addition: The 5’-hydroxyl group of the modified thymidine is then phosphorylated to form the triphosphate group. This step often requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and subsequent treatment with tetrahydrogen phosphate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced to modify the triazole ring or the triphosphate group.
Substitution: The triazole ring can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield a triazole oxide, while reduction could produce a dihydrotriazole derivative.
科学研究应用
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be incorporated into DNA strands, allowing researchers to study DNA replication and repair mechanisms.
Medicine: It has potential as an antiviral or anticancer agent, due to its ability to interfere with DNA synthesis.
Industry: The compound can be used in the development of diagnostic tools and biosensors.
作用机制
The mechanism of action of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into DNA strands during replication. The presence of the triazole ring and triphosphate group can disrupt normal DNA synthesis, leading to the inhibition of cell proliferation. This makes it a potential candidate for antiviral and anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.
相似化合物的比较
Similar Compounds
Thymidine: The parent compound, which lacks the triazole ring and triphosphate group.
3’-Azido-3’-deoxythymidine (AZT): An antiviral drug used to treat HIV, which has an azido group instead of the triazole ring.
5-Fluorouracil (5-FU): A chemotherapeutic agent that is also a nucleoside analog.
Uniqueness
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is unique due to the presence of both the triazole ring and the triphosphate group. These modifications confer distinct chemical properties and biological activities, making it a versatile tool for research and potential therapeutic applications.
属性
CAS 编号 |
131673-55-7 |
|---|---|
分子式 |
C13H20N5O13P3 |
分子量 |
547.25 g/mol |
IUPAC 名称 |
[hydroxy-[[(2S,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(5-methyltriazol-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H20N5O13P3/c1-7-5-17(13(20)15-12(7)19)11-3-9(18-8(2)4-14-16-18)10(29-11)6-28-33(24,25)31-34(26,27)30-32(21,22)23/h4-5,9-11H,3,6H2,1-2H3,(H,24,25)(H,26,27)(H,15,19,20)(H2,21,22,23)/t9-,10+,11+/m0/s1 |
InChI 键 |
YPUGXMNDEQXSQO-HBNTYKKESA-N |
手性 SMILES |
CC1=CN=NN1[C@H]2C[C@@H](O[C@@H]2COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C=C(C(=O)NC3=O)C |
规范 SMILES |
CC1=CN=NN1C2CC(OC2COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C=C(C(=O)NC3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)
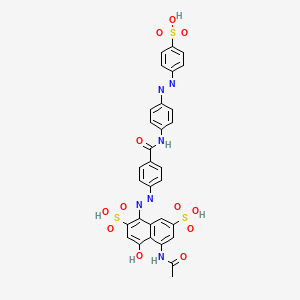
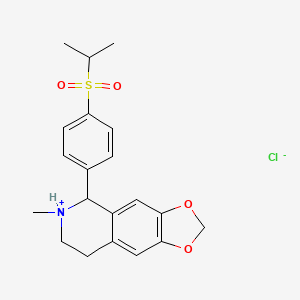
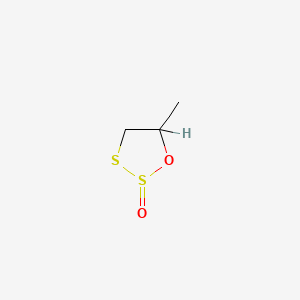
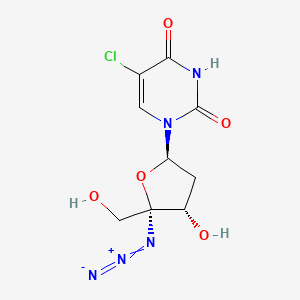
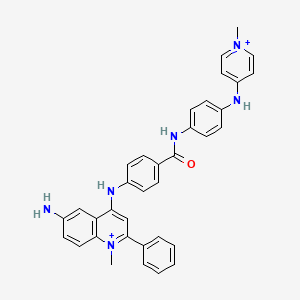

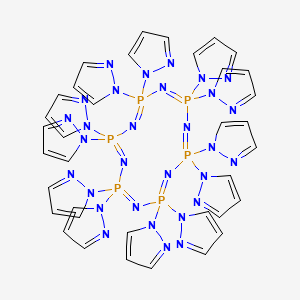
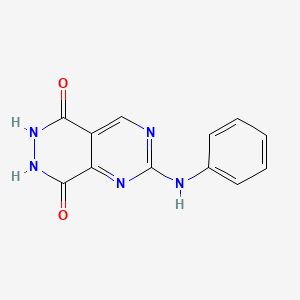
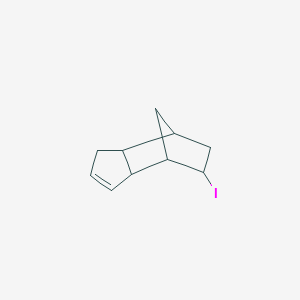
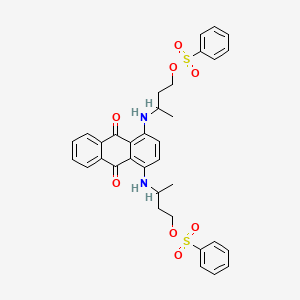
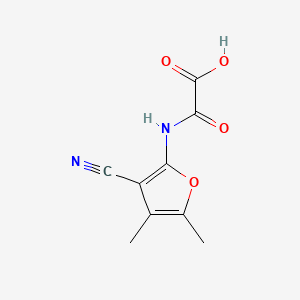
![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
